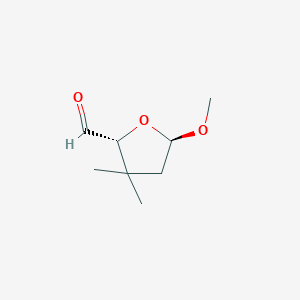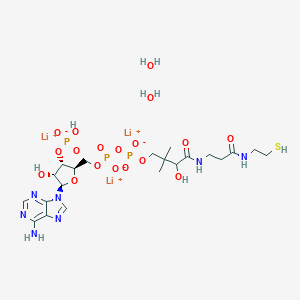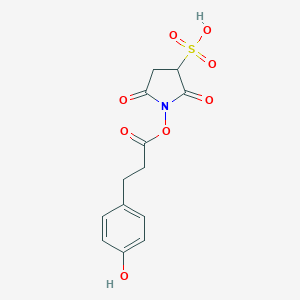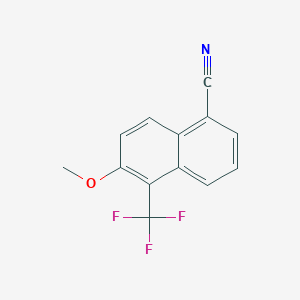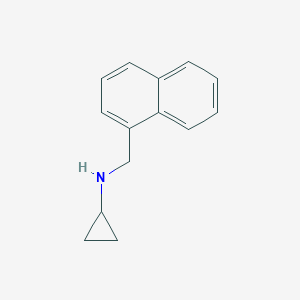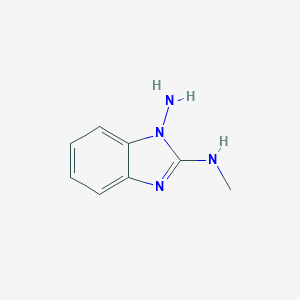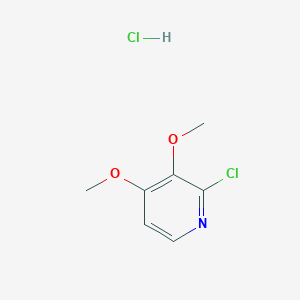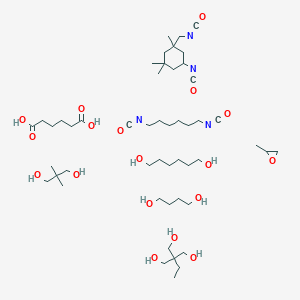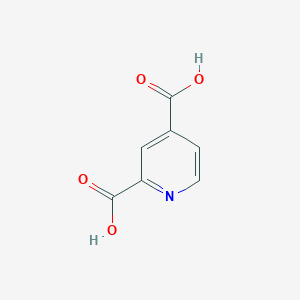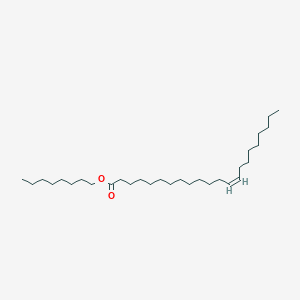
Octyl (Z)-docos-13-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl (Z)-docos-13-enoate (ODE) is a long-chain fatty acid ester that has been widely used in scientific research. This compound is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and physiology.
Mecanismo De Acción
Octyl (Z)-docos-13-enoate is a long-chain fatty acid ester that can be hydrolyzed by various enzymes, such as lipases and esterases. The resulting products, octanol and docos-13-enoic acid, can then be metabolized by the body. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
Octyl (Z)-docos-13-enoate has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity in adipocytes, which may have implications for the treatment of type 2 diabetes. Octyl (Z)-docos-13-enoate has also been shown to have anti-inflammatory properties, which may be beneficial for the treatment of inflammatory diseases, such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octyl (Z)-docos-13-enoate has several advantages for lab experiments. It is a relatively inexpensive compound that is readily available. It is also stable and can be stored for long periods of time. However, Octyl (Z)-docos-13-enoate has some limitations. It is insoluble in water, which can make it difficult to work with in aqueous solutions. It is also a relatively large molecule, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research involving Octyl (Z)-docos-13-enoate. One area of research could be the development of new methods for synthesizing Octyl (Z)-docos-13-enoate that are more efficient and environmentally friendly. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of Octyl (Z)-docos-13-enoate in vivo. Additionally, the anti-inflammatory properties of Octyl (Z)-docos-13-enoate could be further investigated for their potential use in the treatment of inflammatory diseases.
Métodos De Síntesis
Octyl (Z)-docos-13-enoate can be synthesized by the esterification of octanol and docos-13-enoic acid. This reaction can be catalyzed by the use of acid catalysts, such as sulfuric acid or hydrochloric acid. The reaction is carried out by refluxing the reactants in a solvent, such as toluene or hexane, for several hours. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Octyl (Z)-docos-13-enoate has been widely used in scientific research as a model compound for the study of the metabolism of long-chain fatty acid esters. It has been used in studies involving lipolysis, lipid metabolism, and fatty acid transport. Octyl (Z)-docos-13-enoate has also been used as a substrate for various enzymes, such as lipases and esterases, to study their properties and mechanisms of action.
Propiedades
Número CAS |
19773-58-1 |
|---|---|
Nombre del producto |
Octyl (Z)-docos-13-enoate |
Fórmula molecular |
C30H58O2 |
Peso molecular |
450.8 g/mol |
Nombre IUPAC |
octyl (Z)-docos-13-enoate |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-30(31)32-29-27-25-10-8-6-4-2/h14-15H,3-13,16-29H2,1-2H3/b15-14- |
Clave InChI |
MQIFQWJBRAGLBF-PFONDFGASA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCCCCCCCC |
Otros números CAS |
19773-58-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



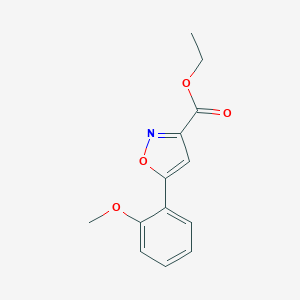
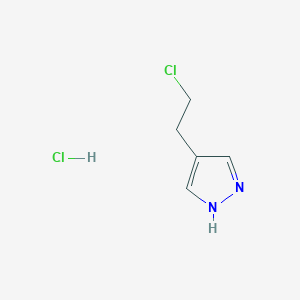
![Furo[2,3-b]pyridine-2-carbonitrile](/img/structure/B24931.png)
